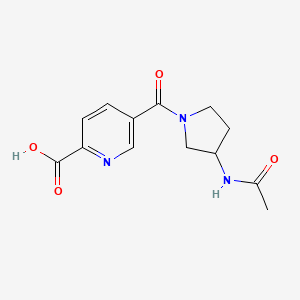
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid (APC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. APC is a pyridine derivative that has been synthesized using various methods.
Mécanisme D'action
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid inhibits the activity of human leukocyte elastase and cathepsin G by binding to their active sites. This binding prevents the enzymes from cleaving their substrates, thereby reducing their activity. The anti-inflammatory effects of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of human leukocyte elastase and cathepsin G activity, as well as the inhibition of pro-inflammatory cytokine production. 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying their role in physiological processes. However, 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research related to 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, including the development of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid-based drugs for the treatment of inflammatory diseases, the investigation of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid's potential as an antioxidant, and the exploration of its role in other physiological processes. Additionally, further research is needed to determine the safety and efficacy of 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid and its potential side effects.
Méthodes De Synthèse
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid can be synthesized using various methods, including the reaction of pyridine-2,5-dicarboxylic acid with N-tert-butoxycarbonyl-3-aminopyrrolidine, followed by the removal of the protecting group. Another method involves the reaction of pyridine-2,5-dicarboxylic acid with 3-amino-N-tert-butoxycarbonylpyrrolidine, followed by the removal of the protecting group and acetylation of the amino group.
Applications De Recherche Scientifique
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has been shown to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes, including human leukocyte elastase and cathepsin G. These enzymes are involved in various physiological processes, including inflammation and tissue remodeling. 5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-(3-acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)15-10-4-5-16(7-10)12(18)9-2-3-11(13(19)20)14-6-9/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPOZLOPSBIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamidopyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)